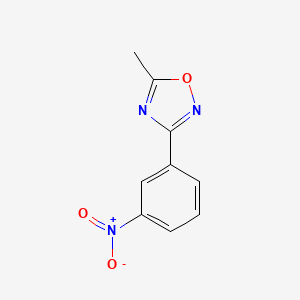

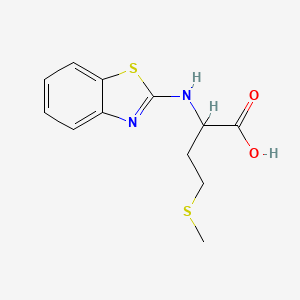

4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to "4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol," often involves cyclization reactions, such as the cyclisation of potassium dithiocarbazinate with hydrazine hydrate, as well as condensation reactions to introduce various substituents into the triazole core. These methods provide a versatile approach to access a wide range of triazole derivatives with diverse functionalities (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms within the molecule and the geometry of the triazole ring. Studies on similar compounds have detailed the crystalline structure, confirming the presence of the triazole ring and the substituents attached to it, providing insights into the molecular interactions and stability of these compounds (Sarala et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including alkylation, which allows for the introduction of alkyl groups, enhancing the compound's chemical properties. The reactivity of the triazole ring, particularly at the thiol group, enables the formation of complexes with metals and the modification of the molecule for specific applications. These reactions are crucial for tailoring the properties of triazole compounds for desired uses (Ashry et al., 2006).

Physical Properties Analysis

The physical properties of triazole derivatives, including "4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol," such as melting point, solubility, and stability, are essential for their practical applications. These properties are determined using various analytical techniques, including thermal analysis, to understand the compound's behavior under different conditions and its suitability for specific applications.

Chemical Properties Analysis

The chemical properties of triazole derivatives are influenced by their structure, particularly the presence of the thiol group and the triazole ring. These compounds exhibit a range of chemical behaviors, such as the ability to act as ligands in coordination chemistry, their redox properties, and their potential as corrosion inhibitors. The sulfur atom in the thiol group and the nitrogen atoms in the triazole ring play a critical role in their chemical reactivity, allowing these compounds to interact with a variety of chemical species (Chauhan et al., 2019).

Applications De Recherche Scientifique

-

Thiophene-Based Azo Dyes in Dyes Chemistry

- Summary of the application : Thiophene-based azo dyes have generated considerable interest due to their application to a large number and variety of fibers. They have achieved an importance which is probably greater than the weights used would suggest .

- Methods of application : The connection between dyeing and fastness properties on the one hand and chemical constitution on the other is in general indefinite .

- Results or outcomes : These dyes have come to be applied to a very large number and variety of fibers and have therefore achieved an importance which is probably greater than the weights used would suggest .

-

Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines

- Summary of the application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

- Methods of application : The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .

- Results or outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

-

Serendipitous N, S-difunctionalization of Triazoles

- Summary of the application : A serendipitous regioselective synthesis of DNA targeting agents, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, has been achieved through the one-pot cascade reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .

- Methods of application : The synthesis was achieved through the one-pot cascade reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .

- Results or outcomes : The result was the synthesis of DNA targeting agents .

-

Thiazoles in Medicinal Chemistry

- Summary of the application : Thiazoles have been found to have diverse biological activities and are valuable in drug research and development . They have been used to create new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

- Methods of application : The connection between the biological activity and chemical constitution of thiazoles is generally indefinite .

- Results or outcomes : Thiazoles have been applied to a very large number and variety of medicinal applications and have therefore achieved an importance which is probably greater than the weights used would suggest .

-

4-Hydroxy-2-quinolones in Synthetic Chemistry

- Summary of the application : 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

- Methods of application : The synthesis of 4-Hydroxy-2-quinolones was achieved through various methods, including the reaction of anilines using malonic acid equivalents .

- Results or outcomes : The result was the synthesis of various compounds with unique biological activities .

-

Thiazoles in Neurotransmitter Synthesis

- Summary of the application : Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

- Methods of application : The connection between the biological activity and chemical constitution of thiazoles is generally indefinite .

- Results or outcomes : Thiazoles have been applied to a very large number and variety of medicinal applications and have therefore achieved an importance which is probably greater than the weights used would suggest .

-

4-Hydroxy-2-quinolones in Synthetic Chemistry

- Summary of the application : 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

- Methods of application : The easiest method for the synthesis 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .

- Results or outcomes : The result was the synthesis of various compounds with unique biological activities .

Orientations Futures

Indole derivatives, which share some structural similarities with “4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol”, have been found to possess various biological activities, creating interest among researchers to synthesize a variety of indole derivatives . This suggests that “4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol” and similar compounds may also have potential for further exploration in therapeutic applications.

Propriétés

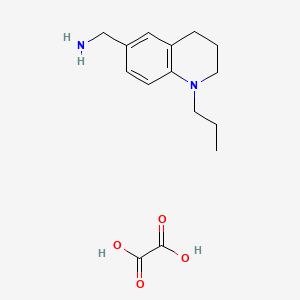

IUPAC Name |

4-methyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZYOWSGQWQEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352263 | |

| Record name | 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

68744-66-1 | |

| Record name | 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

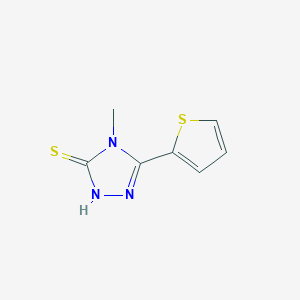

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)